molecular formula C16H19NO2S B1275565 Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350990-31-7

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate

Cat. No. B1275565
M. Wt: 289.4 g/mol
InChI Key: ZWRWPVFGJBLNNN-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate, is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied due to its interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and characterized, providing valuable insights into the behavior and properties of such molecules.

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves multi-step procedures that may include esterification, cyclocondensation, and reactions with various reagents to introduce different functional groups. For instance, a practical and high-yield two-step procedure for synthesizing ethyl 3-aminothiophene-2-carboxylate has been demonstrated, starting from mercaptoacetic acid and 2-chloroacrylonitrile . Similarly, the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate involves the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using various spectroscopic techniques, such as NMR, UV-Vis, FT-IR, and Mass spectroscopy. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, showing that the molecules associate via hydrogen-bonded dimers . Theoretical studies, including DFT and AIM, can also provide insights into the molecular structure, electronic transitions, and intra- and intermolecular interactions of these compounds .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For instance, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate can be transformed with aromatic amines or monosubstituted hydrazines to produce substituted thiazolo[5,4-c]pyridine-7-carboxylates . These reactions highlight the versatility of thiophene derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure and the nature of their substituents. Theoretical calculations can predict thermodynamic parameters, indicating whether the formation of a compound is exothermic and spontaneous at room temperature . Spectroscopic studies can reveal novel properties, such as fluorescence, which was investigated for ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate . Additionally, the reactivity of different sites within the molecule can be analyzed using local reactivity descriptors .

Scientific Research Applications

Application in Dye Synthesis

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate is used in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes provide a range of colors, including yellow, deep pink, brown, and brownish purple, with good levelness on polyester fabric. However, they exhibit poor photostability (Iyun et al., 2015).

Fluorescence Property Research

In another study, the fluorescence properties of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate were investigated, showcasing its potential for applications in materials requiring fluorescence characteristics (Guo Pusheng, 2009).

Synthesis of Thieno[3,4-d]pyrimidines

This compound is involved in the synthesis of thieno[3,4-d]pyrimidines, which are of interest in various chemical research areas. The reactions typically result in the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).

Antimicrobial Agent Synthesis

Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, a related compound, has been synthesized and used to create various substituted thiophenes with promising antimicrobial activities (Abu‐Hashem et al., 2011).

Metal Complexation in Dyes

Research has also been conducted on the metal complexation of disperse dyes derived from thiophene, including ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, showing promising properties for applications in polyester and nylon fabrics (Abolude et al., 2021).

properties

IUPAC Name

ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(11(4)20-15(14)17)12-8-9(2)6-7-10(12)3/h6-8H,5,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRWPVFGJBLNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=C(C=CC(=C2)C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396528
Record name ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate

CAS RN

350990-31-7
Record name ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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